![molecular formula C21H23NO5 B14141202 Diethyl [benzoyl(2-methylphenyl)amino]propanedioate CAS No. 88744-10-9](/img/structure/B14141202.png)
Diethyl [benzoyl(2-methylphenyl)amino]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [benzoyl(2-methylphenyl)amino]propanedioate is a chemical compound known for its unique structure and properties It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by benzoyl and 2-methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [benzoyl(2-methylphenyl)amino]propanedioate typically involves the reaction of diethyl propanedioate with benzoyl chloride and 2-methylaniline under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. Common reagents used in this synthesis include sodium ethoxide and ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [benzoyl(2-methylphenyl)amino]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Diethyl [benzoyl(2-methylphenyl)amino]propanedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Diethyl [benzoyl(2-methylphenyl)amino]propanedioate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A commonly used malonic ester with similar reactivity.
Benzoyl derivatives: Compounds with benzoyl groups that exhibit similar chemical behavior.
2-Methylphenyl derivatives: Compounds with 2-methylphenyl groups that share similar properties.
Uniqueness
Its structure allows for versatile chemical modifications, making it valuable in various research fields .
Propriétés
Numéro CAS |
88744-10-9 |
|---|---|
Formule moléculaire |
C21H23NO5 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
diethyl 2-(N-benzoyl-2-methylanilino)propanedioate |
InChI |
InChI=1S/C21H23NO5/c1-4-26-20(24)18(21(25)27-5-2)22(17-14-10-9-11-15(17)3)19(23)16-12-7-6-8-13-16/h6-14,18H,4-5H2,1-3H3 |
Clé InChI |
OIDUDYQMCIOGBE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)N(C1=CC=CC=C1C)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-bis[2-(ethylsulfanyl)ethyl]-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B14141119.png)
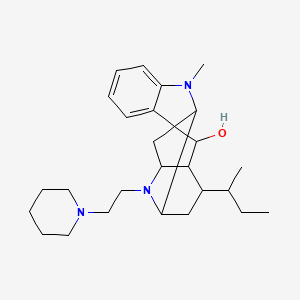
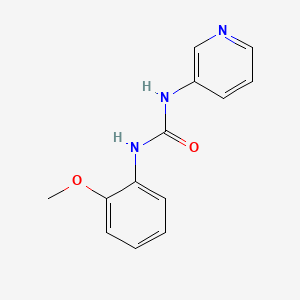
![[(4E)-5-Chloropent-4-en-1-yl]boronic acid](/img/structure/B14141138.png)
![5-Chloro-N-[3-(morpholin-4-yl)propyl]-1H-indazol-3-amine](/img/structure/B14141140.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14141165.png)
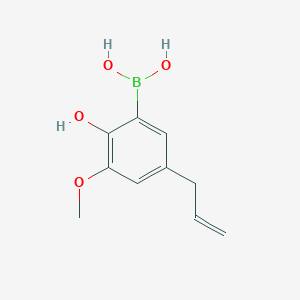
![N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14141178.png)
![N-(4-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14141193.png)
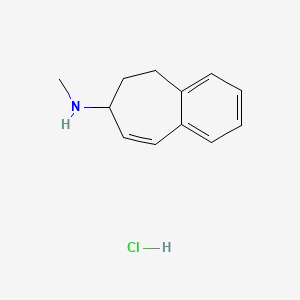
![N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14141216.png)
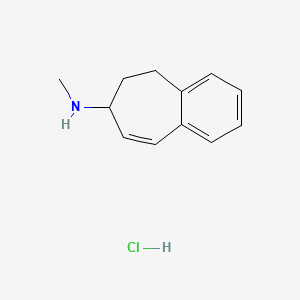
![Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester](/img/structure/B14141237.png)
